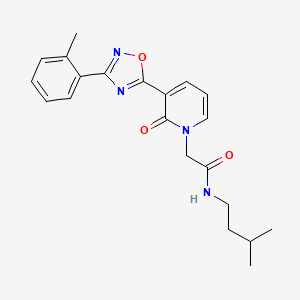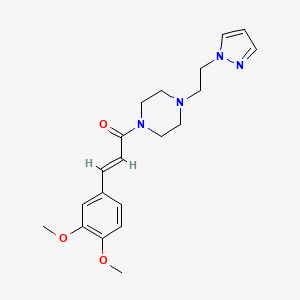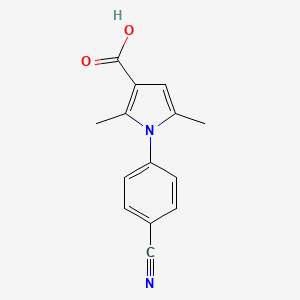
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. It likely contains a quinoxalin-2-one group, which is a type of nitrogen-containing heterocycle, and a methoxypyridin-3-yl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “(4-methoxypyridin-3-yl)methanol” and “(4-Methoxypyridin-3-yl)boronic acid hydrochloride” have been synthesized and are available for purchase . Additionally, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Aplicaciones Científicas De Investigación
Molecular Diversity in Chemical Synthesis
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex molecules. Jing Sun et al. (2013) explored the molecular diversity achieved through three-component reactions involving 4-dimethylamino- or 4-methoxypyridine, demonstrating the potential for creating a variety of derivatives, including polysubstituted 1,8,9,9a-tetrahydro-4H-1,4-ethanoquinolizines and others, depending on the substrates and conditions used. This highlights the compound's utility in synthesizing new chemical entities with potentially valuable biological activities (Sun et al., 2013).
Potential in Drug Discovery
The modification and evaluation of derivatives similar to 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one have been a focus in drug discovery, particularly in the search for new anticancer agents. Mu-Tian Cui et al. (2017) studied a related compound, highlighting its potential as a tubulin-binding tumor-vascular disrupting agent (tumor-VDA). This compound demonstrated significant antiproliferative activity and inhibited tumor growth in mice, suggesting that derivatives of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one could serve as a novel class of anticancer agents with mechanisms involving the disruption of tumor vasculature and cell proliferation (Cui et al., 2017).
Chemical Structure and Binding Studies
The study of chemical structures similar to 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one also extends to understanding their interactions with biological macromolecules. For instance, S. Mukhopadhyay et al. (2017) synthesized and analyzed the binding of certain cyclometalated Ir(iii) complexes to DNA and proteins, providing insights into their potential biological activities and mechanisms of action, such as inducing cytotoxicity and apoptosis in cancer cell lines. This research underscores the importance of structural studies in predicting and understanding the biological functions of synthetic compounds (Mukhopadhyay et al., 2017).
Propiedades
IUPAC Name |
4-(4-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-7-15-8-12(13)17-9-14(18)16-10-4-2-3-5-11(10)17/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJGXEYZVBTHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)
![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)

![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)
![4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2934097.png)


![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)
![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)
